Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Overview
Description
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate are DNA and BSA protein . The compound interacts with these targets, leading to changes in their structure and function.
Mode of Action
This compound interacts with its targets through a process known as groove binding . This interaction results in the cleavage of DNA , which can lead to significant changes in the function of the DNA and BSA protein.
Result of Action
The interaction of this compound with DNA and BSA protein leads to the cleavage of DNA . This can result in significant molecular and cellular effects, including changes in gene expression and protein function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- Ethyl 2-(4,6-dimethylpyrimidin-2-yl)thioacetate
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Comparison: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. For example, the thioester analog has different reactivity due to the presence of sulfur, which can influence its biological activity and chemical stability .
Properties
IUPAC Name |
ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=CC(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392220 | |
Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77165-99-2 | |
Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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